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molecular formula C6H2BrF2NO2 B137541 5-Bromo-1,3-difluoro-2-nitrobenzene CAS No. 147808-42-2

5-Bromo-1,3-difluoro-2-nitrobenzene

Cat. No. B137541
M. Wt: 237.99 g/mol
InChI Key: ABAGKHWCTWMUDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440929B2

Procedure details

A solution of 4-bromo-2,6-difluoroaniline (240 mmol) in AcOH (150 mL) was added dropwise to a suspension of NaBO3.4 H2O (325 mmol) in AcOH (450 mL) at 70° C. during 30 min. Another 2080 mmol of NaBO3.4 H2O were added over 5 h to the mixture. During this period the mixture was stirred at 70° C. The mixture was poured into water and extracted with Et2O. The organic layer was combined with another Et2O solution obtained from another reaction using the same conditions described above. The mixture was concentrated. A precipitate was formed and separated by filtration. The filtrate was concentrated to afford the desired product after flash column chromatography (SiO2, petroleum ether).
Quantity
240 mmol
Type
reactant
Reaction Step One
[Compound]
Name
NaBO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
325 mmol
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
reactant
Reaction Step Two
[Compound]
Name
NaBO3
Quantity
2080 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[C:7]([F:9])[C:5]([NH2:6])=[C:4]([F:10])[CH:3]=1.[OH2:11].CC(O)=[O:14]>>[Br:1][C:2]1[CH:8]=[C:7]([F:9])[C:5]([N+:6]([O-:14])=[O:11])=[C:4]([F:10])[CH:3]=1

Inputs

Step One
Name
Quantity
240 mmol
Type
reactant
Smiles
BrC1=CC(=C(N)C(=C1)F)F
Name
NaBO3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
150 mL
Type
reactant
Smiles
CC(=O)O
Step Two
Name
Quantity
325 mmol
Type
reactant
Smiles
O
Name
Quantity
450 mL
Type
reactant
Smiles
CC(=O)O
Step Three
Name
NaBO3
Quantity
2080 mmol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
During this period the mixture was stirred at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
CUSTOM
Type
CUSTOM
Details
obtained from another reaction
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
A precipitate was formed
CUSTOM
Type
CUSTOM
Details
separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=C(C1)F)[N+](=O)[O-])F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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